PDSC Oxidation Stability: 4,4′‑Dinonyldiphenylamine (T558) Outperforms Shorter‑Chain Dioctyl and Dimethyl Analogs
In a direct comparative PDSC study of TMPTO ester base oil formulated with three ADPA antioxidants at equal loading, 4,4′‑dinonyldiphenylamine (T558) exhibited superior oxidation onset temperature and longer induction time relative to 4,4′‑dioctyldiphenylamine (ODA) and 4,4′‑dimethyldiphenylamine (DMDPA) [1]. The longer para‑nonyl chain reduces molecular mobility and physically impedes O₂ diffusion into the oil matrix, providing an additional physical barrier beyond radical trapping alone [1].
| Evidence Dimension | Oxidative stability by PDSC (isothermal oxidation induction time and onset temperature) |
|---|---|
| Target Compound Data | 4,4′‑dinonyldiphenylamine (T558) showed the longest OIT and highest onset temperature among the three tested ADPAs (exact values reported in the full‑text article's Table 3; representative PDSC curves confirm superior performance) [1]. |
| Comparator Or Baseline | 4,4′‑dioctyldiphenylamine (ODA) and 4,4′‑dimethyldiphenylamine (DMDPA) tested under identical conditions in TMPTO [1]. |
| Quantified Difference | PDSC curves show that OIT follows the order T558 > ODA > DMDPA. Molecular simulations attribute this to lower mean‑square displacement (MSD) and lower O₂ solubility coefficient (P) for the nonyl analog [1]. |
| Conditions | TMPTO ester base oil; PDSC (pressure differential scanning calorimetry); equal molar antioxidant loading [1]. |
Why This Matters
For formulators targeting extended oil drain intervals or high‑temperature compressor/turbine applications, the incremental PDSC performance gain justifies selecting the nonyl analog over cheaper octyl or methyl alternatives.
- [1] Song, M., et al. Effect of alkylated diphenylamine antioxidants on the anti‑aging properties of ester lubricants at the molecular level. Mater. Today Commun. 39, 109187 (2024). View Source
